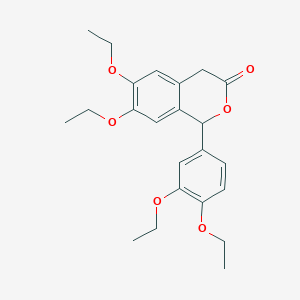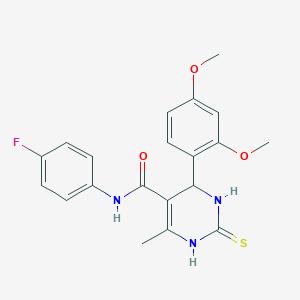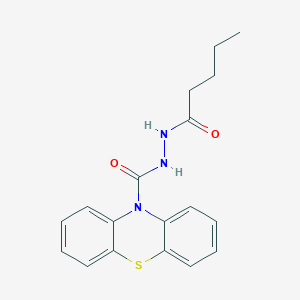![molecular formula C17H18N4O3 B11604011 (3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-N-(4-methylpyridin-2-yl)butanamide](/img/structure/B11604011.png)
(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-N-(4-methylpyridin-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-{2-[(2-羟基苯基)羰基]肼基亚甲基}-N-(4-甲基吡啶-2-基)丁酰胺是一种复杂的有机化合物,在科学研究的各个领域都有潜在的应用。该化合物具有肼基亚甲基基团、羟基苯基基团和吡啶基基团,使其成为化学反应和应用的多功能分子。
准备方法
合成路线和反应条件
(3E)-3-{2-[(2-羟基苯基)羰基]肼基亚甲基}-N-(4-甲基吡啶-2-基)丁酰胺的合成通常涉及在受控条件下将2-羟基苯甲酰肼与4-甲基-2-吡啶甲醛缩合。反应在乙醇或甲醇等有机溶剂中进行,并加入催化量的酸或碱以促进缩合反应。然后将反应混合物加热回流数小时,然后冷却并过滤以获得所需产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大的规模上。使用连续流反应器和自动化系统可以提高生产过程的效率和产量。此外,重结晶或色谱等纯化技术用于确保最终产物的纯度。
化学反应分析
反应类型
(3E)-3-{2-[(2-羟基苯基)羰基]肼基亚甲基}-N-(4-甲基吡啶-2-基)丁酰胺可以进行各种化学反应,包括:
氧化: 羟基苯基基团可以被氧化形成醌衍生物。
还原: 羰基可以被还原形成醇衍生物。
取代: 肼基亚甲基基团可以参与亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
形成的主要产物
氧化: 醌衍生物。
还原: 醇衍生物。
取代: 各种取代的肼基亚甲基衍生物。
科学研究应用
(3E)-3-{2-[(2-羟基苯基)羰基]肼基亚甲基}-N-(4-甲基吡啶-2-基)丁酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其作为酶抑制剂或生物受体配体的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新材料和化学工艺。
作用机理
(3E)-3-{2-[(2-羟基苯基)羰基]肼基亚甲基}-N-(4-甲基吡啶-2-基)丁酰胺的作用机制涉及它与特定分子靶标的相互作用。羟基苯基基团可以与生物分子形成氢键,而肼基亚甲基基团可以与酶活性位点发生共价键合。这些相互作用可以调节酶或受体的活性,从而导致各种生物效应。
作用机制
The mechanism by which (3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPYRIDIN-2-YL)BUTANAMIDE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity .
相似化合物的比较
Similar Compounds
- **(3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPYRIDIN-2-YL)BUTANAMIDE shares structural similarities with other aromatic amides and imines, such as N-(4-methylpyridin-2-yl)benzamide and 2-hydroxyphenylformamide derivatives .
Uniqueness
Structural Features: The combination of the 2-hydroxyphenyl and 4-methylpyridin-2-yl groups in a single molecule provides unique electronic and steric properties.
属性
分子式 |
C17H18N4O3 |
|---|---|
分子量 |
326.35 g/mol |
IUPAC 名称 |
2-hydroxy-N-[(E)-[4-[(4-methylpyridin-2-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H18N4O3/c1-11-7-8-18-15(9-11)19-16(23)10-12(2)20-21-17(24)13-5-3-4-6-14(13)22/h3-9,22H,10H2,1-2H3,(H,21,24)(H,18,19,23)/b20-12+ |
InChI 键 |
ZORKKUOPHLLDRK-UDWIEESQSA-N |
手性 SMILES |
CC1=CC(=NC=C1)NC(=O)C/C(=N/NC(=O)C2=CC=CC=C2O)/C |
规范 SMILES |
CC1=CC(=NC=C1)NC(=O)CC(=NNC(=O)C2=CC=CC=C2O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-Dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11603944.png)
![1,3-dimethyl-6-(3-methylphenyl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11603971.png)

![N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11603974.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B11603977.png)
![5-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11603983.png)
![3-Methyl-2-(3-methylbutyl)-1-[(2-methylpropyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11603986.png)
![ethyl (5Z)-5-(3-bromobenzylidene)-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11603988.png)
![6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11603989.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]butanamide](/img/structure/B11603996.png)



![2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B11604026.png)
